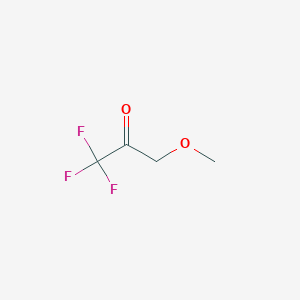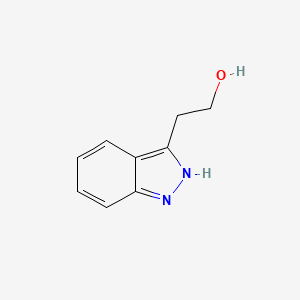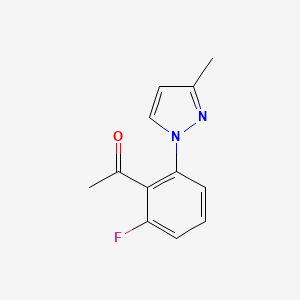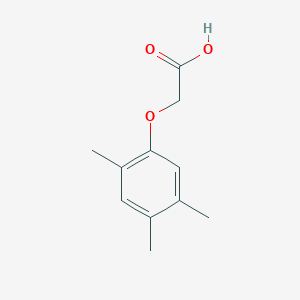
(2R)-2-(furan-2-yl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(ar)-α-Hydroxy-2-furanacetic acid is an organic compound characterized by the presence of a furan ring and a hydroxy group attached to the alpha carbon of an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (ar)-α-hydroxy-2-furanacetic acid typically involves the following steps:
Starting Material: The synthesis often begins with furan, which undergoes a series of reactions to introduce the hydroxy and acetic acid groups.
Hydroxylation: The furan ring is hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst like tungsten oxide.
Acetylation: The hydroxylated furan is then subjected to acetylation using acetic anhydride or acetyl chloride under acidic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of (ar)-α-hydroxy-2-furanacetic acid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (ar)-α-Hydroxy-2-furanacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Formation of α-keto-2-furanacetic acid.
Reduction: Formation of α-hydroxy-2-furanethanol.
Substitution: Formation of halogenated or alkylated derivatives of (ar)-α-hydroxy-2-furanacetic acid.
Aplicaciones Científicas De Investigación
(ar)-α-Hydroxy-2-furanacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of (ar)-α-hydroxy-2-furanacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.
Pathways Involved: The compound may participate in redox reactions, influencing cellular oxidative stress and metabolic processes.
Comparación Con Compuestos Similares
Furan-2-carboxylic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Furoic acid: Similar structure but without the hydroxy group, leading to different reactivity and applications.
α-Hydroxy acids: Such as glycolic acid and lactic acid, which have different ring structures but similar functional groups.
Propiedades
Fórmula molecular |
C6H6O4 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
(2R)-2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)/t5-/m1/s1 |
Clave InChI |
RTLDJXGEOSVJEX-RXMQYKEDSA-N |
SMILES isomérico |
C1=COC(=C1)[C@H](C(=O)O)O |
SMILES canónico |
C1=COC(=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


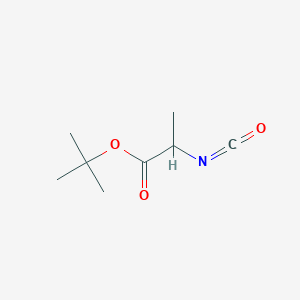
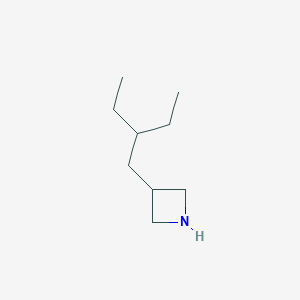
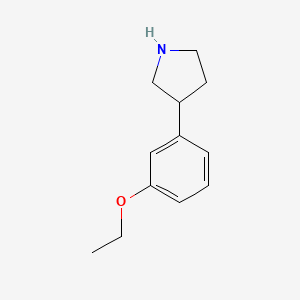

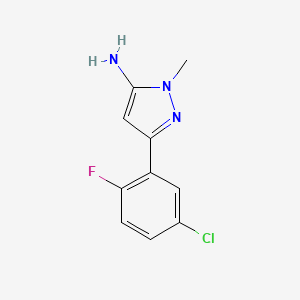

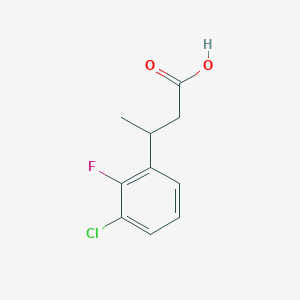
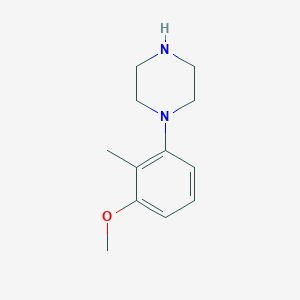
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)
